molecular formula C17H24O2 B12781311 Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate CAS No. 94201-33-9

Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate

Cat. No.: B12781311
CAS No.: 94201-33-9
M. Wt: 260.4 g/mol
InChI Key: CCDVTESUSACXIP-BQYQJAHWSA-N
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Description

Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate is an organic compound with the molecular formula C17H24O2. It is a derivative of acrylic acid and features a phenyl ring substituted with two isopropyl groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate typically involves the esterification of 3-(3,5-bis(1-methylethyl)phenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products:

Mechanism of Action

The mechanism of action of ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate involves its interaction with specific molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that enhance material properties. Additionally, the phenyl ring’s substituents can influence the compound’s reactivity and interaction with biological molecules, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

    Ethyl acrylate: Lacks the phenyl ring and isopropyl groups, resulting in different chemical properties and applications.

    Methyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate: Similar structure but with a methyl ester group instead of ethyl, leading to variations in reactivity and solubility.

    3-(3,5-bis(1-methylethyl)phenyl)acrylic acid: The parent acid form, which can be esterified to produce the ethyl ester .

Uniqueness: this compound stands out due to its specific substitution pattern on the phenyl ring, which imparts unique steric and electronic properties. These characteristics make it suitable for specialized applications in materials science and pharmaceuticals .

Properties

CAS No.

94201-33-9

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

ethyl (E)-3-[3,5-di(propan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C17H24O2/c1-6-19-17(18)8-7-14-9-15(12(2)3)11-16(10-14)13(4)5/h7-13H,6H2,1-5H3/b8-7+

InChI Key

CCDVTESUSACXIP-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC(=C1)C(C)C)C(C)C

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)C(C)C)C(C)C

Origin of Product

United States

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